molecular formula C21H25ClN2O2 B11451010 N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

Cat. No.: B11451010
M. Wt: 372.9 g/mol
InChI Key: XAJWMWFANBOTLV-UHFFFAOYSA-N
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Description

N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by the presence of a benzoxazine ring, a tert-butyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide typically involves multiple steps. One common method includes the condensation of 3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide stands out due to its unique combination of a benzoxazine ring and a chlorobenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

InChI

InChI=1S/C21H25ClN2O2/c1-21(2,3)24-13-17-12-15(4-9-19(17)26-14-24)10-11-23-20(25)16-5-7-18(22)8-6-16/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,25)

InChI Key

XAJWMWFANBOTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl)OC1

Origin of Product

United States

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